2-[(3-Fluorobenzyl)oxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzaldehyde compounds involves complex reactions, such as the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing commercially available directing groups (Chen & Sorensen, 2018). Additionally, FeCl3-catalyzed reactions enable the formation of dibenzo[b,f]oxepines from alkyne-aldehyde metathesis, highlighting the reactivity and versatility of benzaldehyde derivatives in synthetic chemistry (Bera et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed insights into their geometry and electron distribution, which are crucial for understanding their reactivity. For instance, studies involving X-ray crystallography and spectroscopic techniques provide comprehensive data on the structural aspects of related molecules, contributing to a deeper understanding of their chemical behavior (Özay et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of fluorinated benzaldehyde derivatives includes a variety of reactions, such as condensation with amines and hydrazines, highlighting their potential as intermediates in organic synthesis. The reactivity patterns of these compounds are influenced by the presence of the fluorine atom, which affects their electron density and steric hindrance, leading to specific reaction pathways and products (Lukin et al., 2006).
Scientific Research Applications
PET Radiotracer Development
Research shows that derivatives of 2-[(3-Fluorobenzyl)oxy]benzaldehyde have potential as PET radiotracers. A study by Maestrup et al. (2009) focused on synthesizing spirocyclic sigma1 receptor ligands, which have subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. This research highlights the potential of these compounds in neuroimaging and studying neurological disorders (Eva Grosse Maestrup et al., 2009).
Enzyme Catalysis and Asymmetric Synthesis
Another application is in enzyme catalysis and asymmetric synthesis. Kühl et al. (2007) investigated the synthesis of benzoin derivatives using benzaldehyde lyase. They developed a reactor concept for the preparative synthesis, demonstrating the utility of these compounds in creating enantioselective, valuable chemical products (Sven Kühl et al., 2007).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 2-[(3-Fluorobenzyl)oxy]benzaldehyde are explored for their therapeutic potential. For instance, Lin et al. (2005) synthesized benzyloxybenzaldehyde derivatives and evaluated their anticancer activity against HL-60 cells. The study established preliminary structure-activity relationships, suggesting potential applications in cancer treatment (Chin-Fen Lin et al., 2005).
Aviation Fuel Synthesis
In energy research, Xu et al. (2018) developed a process for synthesizing high-density aviation fuels using methyl benzaldehydes. This study illustrates how derivatives of 2-[(3-Fluorobenzyl)oxy]benzaldehyde can contribute to the development of alternative and efficient fuel sources (Jilei Xu et al., 2018).
Aromatic Radiopharmaceuticals
Lemaire et al. (2012) developed a method for preparing (substituted) fluorobenzyl halides from various fluorobenzaldehydes, emphasizing the importance of these compounds in creating new radiopharmaceuticals for diagnostic imaging (C. Lemaire et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAJRFAEOQFFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358247 | |
Record name | 2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
172685-67-5, 6455-94-3 | |
Record name | 2-[(3-Fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172685-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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